molecular formula C17H15N3O7S B11520976 methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate

methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate

Cat. No.: B11520976
M. Wt: 405.4 g/mol
InChI Key: MOGDMFFFHPGUKE-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(BENZYLSULFANYL)-4,6-DINITROPHENYL]FORMAMIDO}ACETATE is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group and dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(BENZYLSULFANYL)-4,6-DINITROPHENYL]FORMAMIDO}ACETATE typically involves multiple steps, starting with the preparation of the benzylsulfanyl and dinitrophenyl intermediates. These intermediates are then subjected to formylation and esterification reactions under controlled conditions to yield the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(BENZYLSULFANYL)-4,6-DINITROPHENYL]FORMAMIDO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

METHYL 2-{[2-(BENZYLSULFANYL)-4,6-DINITROPHENYL]FORMAMIDO}ACETATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(BENZYLSULFANYL)-4,6-DINITROPHENYL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, while the dinitrophenyl moiety may participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(BENZYLSULFANYL)ACETATE: Shares the benzylsulfanyl group but lacks the dinitrophenyl moiety.

    METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE: Contains a fluorosulfonyl group instead of the benzylsulfanyl and dinitrophenyl groups.

Uniqueness

METHYL 2-{[2-(BENZYLSULFANYL)-4,6-DINITROPHENYL]FORMAMIDO}ACETATE is unique due to its combination of benzylsulfanyl and dinitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O7S

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 2-[(2-benzylsulfanyl-4,6-dinitrobenzoyl)amino]acetate

InChI

InChI=1S/C17H15N3O7S/c1-27-15(21)9-18-17(22)16-13(20(25)26)7-12(19(23)24)8-14(16)28-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,22)

InChI Key

MOGDMFFFHPGUKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1SCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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